molecular formula C8H14O2 B14725761 6-Methylheptane-2,3-dione CAS No. 6584-78-7

6-Methylheptane-2,3-dione

Cat. No.: B14725761
CAS No.: 6584-78-7
M. Wt: 142.20 g/mol
InChI Key: AAXZUVHMTFZSFQ-UHFFFAOYSA-N
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Description

6-Methylheptane-2,3-dione, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C8H14O2. It is a beta-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the heptane chain, with a methyl group attached to the 6th carbon. This compound is a clear, colorless to pale yellow liquid and is used as a multipurpose intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylheptane-2,3-dione can be synthesized through various organic synthesis methods. One common method involves the reaction of isovaleryl chloride with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methylheptane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Methylheptane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: It serves as a precursor for the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methylheptane-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The diketone groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in diverse chemical processes .

Comparison with Similar Compounds

Uniqueness: 6-Methylheptane-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6th position influences its steric and electronic characteristics, making it suitable for specific applications that other diketones may not fulfill .

Properties

CAS No.

6584-78-7

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

6-methylheptane-2,3-dione

InChI

InChI=1S/C8H14O2/c1-6(2)4-5-8(10)7(3)9/h6H,4-5H2,1-3H3

InChI Key

AAXZUVHMTFZSFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)C(=O)C

Origin of Product

United States

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